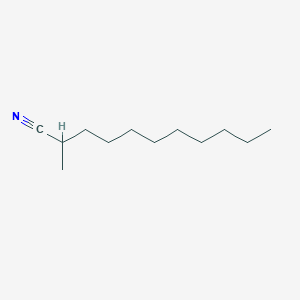
2-Methylundecanonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylundecanonitrile is a useful research compound. Its molecular formula is C12H23N and its molecular weight is 181.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Methylundecanonitrile serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nitrile Oxide Formation : The compound can be converted into nitrile oxides, which are highly reactive species useful in cycloaddition reactions. These reactions can lead to the formation of complex cyclic structures that are important in medicinal chemistry and materials science .
- Step-Growth Polymerization : Nitrile oxides derived from this compound can be utilized in step-growth polymerization processes. This method is particularly advantageous for creating polymers with specific mechanical and thermal properties, making them suitable for applications in coatings, adhesives, and rubber modification .
Material Science
In material science, this compound has been explored for its potential use in the development of advanced materials:
- Curing Agents : The compound can act as a curing agent for various polymers, facilitating crosslinking under mild conditions. This property is particularly beneficial for the production of rubber and elastomers, enhancing their durability and performance .
- Additives in Polymer Formulations : Its incorporation into polymer formulations can improve thermal stability and mechanical strength. The unique properties imparted by this compound make it a candidate for specialized applications such as automotive components and industrial coatings .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential bioactive properties:
- Drug Development : Research indicates that derivatives of nitriles exhibit a range of biological activities, including antibacterial and anticancer effects. The structural characteristics of this compound may allow for the development of novel drug candidates targeting specific diseases .
- Synthesis of Bioactive Compounds : The compound can serve as a scaffold for synthesizing bioactive molecules through various chemical transformations. Its ability to undergo functionalization makes it a versatile building block in medicinal chemistry .
Case Study 1: Nitrile Oxide Applications
A study examined the use of nitrile oxides derived from this compound in cycloaddition reactions with alkenes. The results demonstrated that these reactions could yield diverse cyclic compounds with potential applications in drug discovery .
Case Study 2: Polymer Curing
Research conducted on the curing properties of nitrile oxides indicated that they could effectively crosslink polybutadiene rubber at room temperature. This finding highlights the practical application of this compound-derived compounds in producing high-performance elastomers .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Nitrile oxide formation | Enables complex cyclic structures |
| Material Science | Curing agents for polymers | Enhances durability and thermal stability |
| Pharmaceutical | Drug development | Potential antibacterial and anticancer effects |
| Polymer Formulation | Additive for improved mechanical properties | Suitable for automotive components |
Propiedades
Número CAS |
13887-79-1 |
|---|---|
Fórmula molecular |
C12H23N |
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
2-methylundecanenitrile |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-10H2,1-2H3 |
Clave InChI |
AOBQKRPEXFNDAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C#N |
SMILES canónico |
CCCCCCCCCC(C)C#N |
Key on ui other cas no. |
13887-79-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















